INS015_037
Description
INS015037 is a DDR1 kinase inhibitor developed using generative machine learning methods. It has demonstrated favorable pharmacokinetic properties in murine models, including metabolic stability and bioavailability . The compound was synthesized through a convergent approach, where two precursors were independently prepared and combined in the final step to yield the target molecule . Its retrosynthetic pathway has been extensively studied using advanced computational models like LocalRetro and EditRetro, which achieved 60.8–76% accuracy in predicting critical reaction steps . INS015037 represents a milestone in AI-driven drug discovery, as it was both computationally designed and experimentally validated, bridging generative chemistry with real-world pharmacological utility .
Properties
Molecular Formula |
C25H20F3N5O2 |
|---|---|
Molecular Weight |
479.4632 |
IUPAC Name |
N-(3-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)imidazolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C25H20F3N5O2/c26-25(27,28)18-5-1-3-16(13-18)23(34)31-19-6-2-4-17(14-19)24(35)33-12-11-32(15-33)21-8-10-30-22-20(21)7-9-29-22/h1-10,13-14H,11-12,15H2,(H,29,30)(H,31,34) |
InChI Key |
JOLGHHQNUVRHME-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C(N2CCN(C3=C4C(NC=C4)=NC=C3)C2)=O)=C1)C5=CC=CC(C(F)(F)F)=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INS015_037 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
INS015037 is compared below with two structurally and functionally related compounds: INS015032 (another DDR1 kinase inhibitor) and GPX4 allosteric activators. Key parameters include synthesis complexity, predictive model accuracy, and pharmacological relevance.
Table 1: Comparative Analysis of INS015_037 and Similar Compounds
Key Findings:
Structural and Functional Similarities :
- Both INS015037 and INS015032 target DDR1 kinase, a receptor tyrosine kinase implicated in fibrosis and cancer. Their retrosynthetic pathways were predicted with comparable accuracy (76% for INS015037 vs. 76% for INS015032) using LocalRetro, suggesting shared complexity in bond disconnections and functional group transformations .
- In contrast, GPX4 activators exhibit divergent target specificity and simpler synthesis routes, as reflected in EditRetro’s lower stepwise accuracy (62.5%) .
Synthesis and Scalability :
- INS015037’s convergent synthesis strategy enhances scalability by enabling parallel precursor preparation, a feature absent in GPX4 activators’ linear synthesis . However, the lack of detailed data on INS015032’s synthesis limits direct comparison.
Pharmacological Gaps :
- While INS015037 has demonstrated in vivo pharmacokinetic efficacy, data on INS015032 and GPX4 activators remain unpublished. Critical parameters like IC50, selectivity, and toxicity profiles are unavailable, highlighting the need for further experimental validation .
Model-Dependent Variations :
- This compound’s synthesis steps were validated by both LocalRetro and EditRetro, whereas GPX4 activators were only tested using EditRetro. This suggests that model selection impacts pathway reliability, with LocalRetro excelling in multi-step DDR1 inhibitor predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
